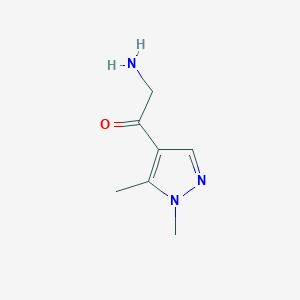

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one

Beschreibung

2-Amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one is a pyrazole-derived compound featuring a 1,5-dimethyl-substituted pyrazole ring linked to an ethanone moiety with an amino group at the β-position. This structure combines the aromatic heterocyclic properties of pyrazole with the reactivity of an amino ketone. Pyrazole derivatives, such as antipyrine analogs, are known for diverse biological activities, including anti-inflammatory and analgesic effects .

Eigenschaften

Molekularformel |

C7H11N3O |

|---|---|

Molekulargewicht |

153.18 g/mol |

IUPAC-Name |

2-amino-1-(1,5-dimethylpyrazol-4-yl)ethanone |

InChI |

InChI=1S/C7H11N3O/c1-5-6(7(11)3-8)4-9-10(5)2/h4H,3,8H2,1-2H3 |

InChI-Schlüssel |

GKPQIITUBLCMQT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NN1C)C(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate aminating agent under controlled conditions. One common method involves the use of hydrazine derivatives, which react with the pyrazole ring to form the desired compound . Industrial production methods may involve multi-step synthesis processes, including cyclization and condensation reactions, to achieve high yields and purity .

Analyse Chemischer Reaktionen

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of 2-Amino-1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-one with Analogs

Key Observations:

- Psychoactive vs. Pharmaceutical Analogs: bk-2C-B shares the β-amino ethanone motif but with a halogenated aryl group, linking it to psychoactive effects, whereas antipyrine derivatives (e.g., Schiff base in ) are associated with medicinal applications .

Physicochemical Properties

- Crystallography: Antipyrine derivatives like 1,5-dimethyl-4-[(E)-3-phenoxybenzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one exhibit planar Schiff base structures, stabilized by intramolecular hydrogen bonds . The target compound’s crystal packing (if studied) would likely rely on pyrazole ring stacking and amino-ketone interactions.

- Thermal Stability: bk-2C-B undergoes pyrolysis to form brominated phenethylamines, suggesting thermal lability in aryl-substituted amino ketones . The target compound’s stability remains uncharacterized but may differ due to the absence of labile methoxy/bromo groups.

Biologische Aktivität

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one is , with a molecular weight of 155.20 g/mol. The compound's structure features a pyrazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.20 g/mol |

| CAS Number | 2227723-33-1 |

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Case Study:

In a study examining the effects of pyrazole derivatives on human breast cancer cells (MCF-7), it was found that treatment with compounds bearing a pyrazole moiety led to a marked decrease in cell viability and increased apoptosis rates compared to control groups. The IC50 values reported were significantly lower than those of standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy .

Antimicrobial Activity

The antimicrobial potential of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one has also been explored. Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-amino-1-(1,5-dimethyl-pyrazol) | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate that modifications to the pyrazole ring can enhance antimicrobial properties, making it a promising scaffold for further drug development .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity exhibited by this compound. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain signaling.

Research Findings:

In vivo studies have shown that certain pyrazole compounds can reduce inflammation in animal models of arthritis by inhibiting COX enzymes and modulating cytokine levels. This suggests potential therapeutic applications for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one can be significantly influenced by its structural features.

Key Factors Influencing Activity:

- Substituents on the Pyrazole Ring: Methyl groups at specific positions enhance lipophilicity and biological activity.

- Amino Group Positioning: The presence and position of amino groups can affect binding affinity to biological targets.

- Overall Molecular Geometry: The three-dimensional arrangement impacts interactions with enzymes and receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.